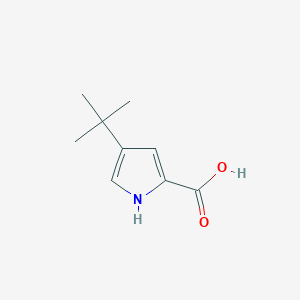
1H-Pyrrole-2-carboxylic acid, 4-(1,1-dimethylethyl)-
概述
描述
1H-Pyrrole-2-carboxylic acid, 4-(1,1-dimethylethyl)- is a chemical compound that belongs to the pyrrole family. It is commonly known as t-Butylpyrrole-2-carboxylic acid and is used in various scientific research applications due to its unique properties.
作用机制
1H-Pyrrole-2-carboxylic acid, 4-(1,1-dimethylethyl)- has a unique mechanism of action. It acts as a nucleophile due to the presence of the carboxylic acid group and the pyrrole ring. It can also act as a hydrogen bond acceptor due to the presence of the pyrrole nitrogen. Additionally, it can act as a Lewis base due to the presence of the lone pair of electrons on the pyrrole nitrogen.
Biochemical and Physiological Effects
1H-Pyrrole-2-carboxylic acid, 4-(1,1-dimethylethyl)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells and to have anti-inflammatory properties. Furthermore, it has been shown to have neuroprotective effects and to improve cognitive function.
实验室实验的优点和局限性
1H-Pyrrole-2-carboxylic acid, 4-(1,1-dimethylethyl)- has several advantages for lab experiments. It is readily available and easy to synthesize. It is also stable and can be stored for long periods without degradation. However, it has some limitations, including its low solubility in water and its tendency to form aggregates in solution.
未来方向
1H-Pyrrole-2-carboxylic acid, 4-(1,1-dimethylethyl)- has several potential future directions. It can be used in the synthesis of novel drugs and pharmaceuticals with improved efficacy and reduced side effects. It can also be used in the development of new catalysts for organic reactions. Furthermore, it can be used in the development of new materials with unique properties.
Conclusion
1H-Pyrrole-2-carboxylic acid, 4-(1,1-dimethylethyl)- is a versatile compound with unique properties that make it suitable for various scientific research applications. Its synthesis method is straightforward, and it has several advantages for lab experiments. Its mechanism of action, biochemical and physiological effects, and potential future directions make it a promising compound for the development of new drugs, catalysts, and materials.
科学研究应用
1H-Pyrrole-2-carboxylic acid, 4-(1,1-dimethylethyl)- is widely used in scientific research applications. It is used as a building block for the synthesis of various pyrrole-containing compounds. It is also used as a ligand in coordination chemistry and as a catalyst in organic reactions. Furthermore, it is used in the synthesis of novel drugs and pharmaceuticals due to its unique properties.
属性
IUPAC Name |
4-tert-butyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-9(2,3)6-4-7(8(11)12)10-5-6/h4-5,10H,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGPGEHRTGSFBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CNC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrole-2-carboxylic acid, 4-(1,1-dimethylethyl)- | |
CAS RN |
847955-92-4 | |
| Record name | 4-tert-butyl-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

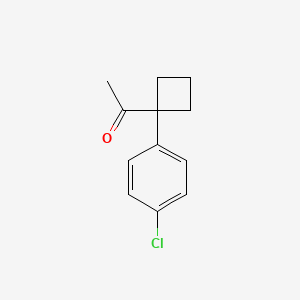
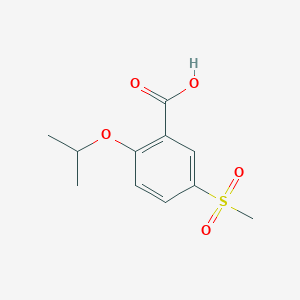
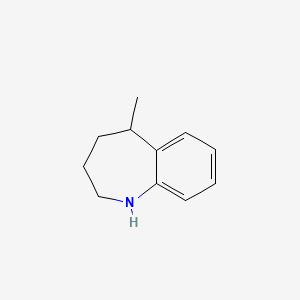
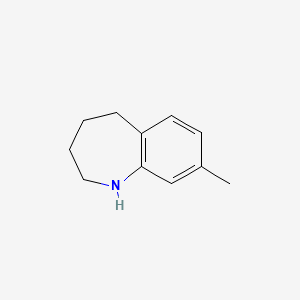
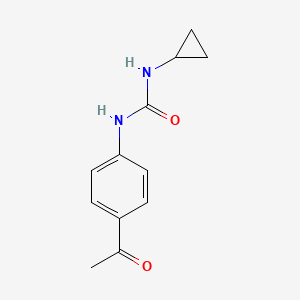
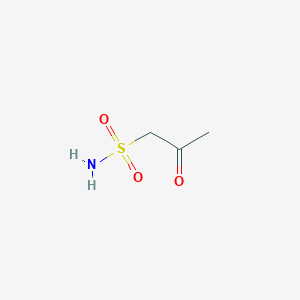

![2-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B3387593.png)
![2-chloro-N-[3-(naphthalen-1-ylmethyl)-2,3-dihydro-1,3-thiazol-2-ylidene]acetamide](/img/structure/B3387605.png)
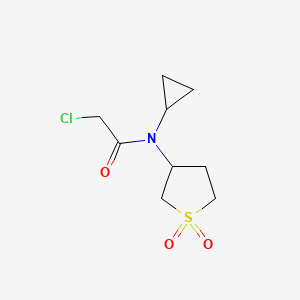
![3-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B3387613.png)
![3-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B3387620.png)
![4-(2-methoxyethyl)-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B3387634.png)
![3-[Methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B3387644.png)